3-Benzyl-8-((2-methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
Properties
IUPAC Name |
3-benzyl-8-(2-methoxy-5-methylphenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-16-8-9-18(30-2)19(14-16)31(28,29)24-12-10-22(11-13-24)20(26)25(21(27)23-22)15-17-6-4-3-5-7-17/h3-9,14H,10-13,15H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLGDVGRCJXSHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Benzyl-8-((2-methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound that belongs to the class of triazaspiro compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of 432.58 g/mol. The compound features a spirocyclic structure which contributes to its unique biological properties.
Anticancer Activity
Recent studies have indicated that compounds within the triazaspiro class exhibit significant anticancer properties. For instance, derivatives of 1,3,8-triazaspiro[4.5]decane have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. One study demonstrated that certain triazaspiro compounds were more effective than traditional chemotherapeutics like Paclitaxel in inducing cytotoxicity in gastric adenocarcinoma cells (MKN-45) .
Anticonvulsant Effects
Research has also highlighted the anticonvulsant potential of triazaspiro compounds. A specific study focused on substituted diazaspiro[4.5]decane derivatives showed promising results in reducing seizure activity in animal models . These findings suggest that the mechanism may involve modulation of neurotransmitter systems or ion channels.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit specific enzymes involved in cancer progression.
- Interaction with Receptors : The compound may interact with various receptors in the central nervous system (CNS), contributing to its anticonvulsant effects.
- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a key factor in the anticancer activity observed.
Case Studies
Several case studies have documented the effects of triazaspiro compounds on specific diseases:
- Study on Gastric Cancer : A recent investigation reported that derivatives similar to this compound exhibited significant cytotoxicity against MKN-45 cells compared to control groups .
- Anticonvulsant Study : A study involving animal models demonstrated that certain triazaspiro compounds significantly reduced seizure frequency and severity .
Data Summary Table
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural Features of Comparable Compounds
Pharmacological and Physicochemical Comparisons
(i) Receptor Selectivity and Mechanism
- RS102221 : A potent 5-HT2C receptor antagonist (Ki = 15 nM) with >100-fold selectivity over 5-HT2A/2B receptors, used in neuropsychiatric studies .
- R6 : Inhibits mTOR to activate autophagy, showing neuroprotective effects in ischemia-reperfusion models .
- Fluorophenylmethyl variant (): LogP = 2.11, suggesting moderate lipophilicity conducive to blood-brain barrier penetration.
(iii) Metabolic Stability
- The benzyl group at position 3 (shared with 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione) may increase metabolic stability compared to analogs with smaller substituents (e.g., methyl or hydrogen) .
- Sulfonyl-containing variants (e.g., target compound, RS102221) exhibit enhanced receptor binding but may face faster clearance due to polar sulfonyl groups.
Key Research Findings
- Structural-Activity Relationship (SAR) :
- Synthetic Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
